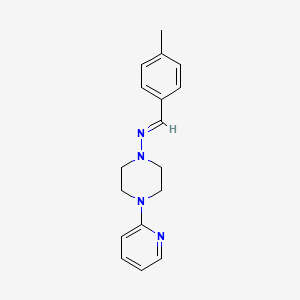

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(4-methylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-15-5-7-16(8-6-15)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTUPSGXVQCSGW-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.37 g/mol. The compound features a piperazine ring substituted with a pyridine group and an aromatic aldehyde moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : The presence of the piperazine and pyridine moieties suggests potential antimicrobial properties. Compounds in this class have been shown to inhibit bacterial growth through various mechanisms, such as disrupting cell membrane integrity or inhibiting essential enzymes.

- Antitumor Activity : Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways or induction of apoptosis in tumor cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperazine derivatives showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antitumor Activity

In vitro studies on the cytotoxic effects against human cancer cell lines revealed that this compound significantly reduced cell viability, particularly in breast and lung cancer models. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation assessed the efficacy of several piperazine derivatives, including this compound, against clinical isolates of bacteria. The study concluded that this compound showed significant promise as an antimicrobial agent, particularly against resistant strains. -

Case Study on Antitumor Properties :

Another study focused on the antitumor activity of this compound in combination with conventional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when used in combination therapy, suggesting a potential role as an adjunct treatment in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-methyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro and chloro groups in compound , which may increase oxidative stability but reduce bioavailability.

- Heterocyclic Variations : Replacement of benzylidene with furan (compound ) or thiophene (compound ) alters solubility and metal-binding affinity. Thiophene derivatives exhibit stronger π-π stacking due to sulfur’s polarizability .

- Biological Activity : The bis-Schiff base in compound demonstrated significant molluscicidal activity (LC₅₀ = 54.81 ppm), attributed to its extended conjugation and metal-chelating capacity, outperforming simpler analogs .

Insights:

- The target compound’s pyridin-2-yl group may facilitate interactions with biological targets via hydrogen bonding, similar to compound , which showed serotonin receptor affinity.

- Chloro-nitro derivatives (e.g., compound ) are less likely to be drug candidates due to toxicity risks but may serve as intermediates in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.